molecular formula C12H18N2 B1372680 3-(Azepan-1-yl)aniline CAS No. 141515-10-8

3-(Azepan-1-yl)aniline

Cat. No.: B1372680
CAS No.: 141515-10-8
M. Wt: 190.28 g/mol
InChI Key: TYBMLDBFQFHCSG-UHFFFAOYSA-N
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Description

3-(Azepan-1-yl)aniline is an organic compound that features a seven-membered azepane ring attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azepan-1-yl)aniline typically involves the nucleophilic substitution reaction of aniline with azepane derivatives. One common method is the reaction of aniline with azepane in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 3-(Azepan-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted anilines, nitroso compounds, and nitro compounds .

Scientific Research Applications

3-(Azepan-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Uniqueness: 3-(Azepan-1-yl)aniline is unique due to the presence of both an azepane ring and an aniline moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(azepan-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-11-6-5-7-12(10-11)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBMLDBFQFHCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141515-10-8
Record name 3-(azepan-1-yl)aniline
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